
4-(Methoxycarbonyl)-5-phenylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxycarbonyl)-5-phenylfuran-3-carboxylic acid is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound features a methoxycarbonyl group and a phenyl group attached to the furan ring, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-5-phenylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a phenyl-substituted acetoacetic ester with a suitable aldehyde in the presence of an acid catalyst can yield the desired furan derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. These methods typically utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of high-purity reagents and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-5-phenylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the furan ring, enhancing the compound’s versatility in organic synthesis.
Scientific Research Applications
4-(Methoxycarbonyl)-5-phenylfuran-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-5-phenylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)-5-phenylfuran-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the furan ring.
4-(Methoxycarbonyl)-5-phenylthiophene-3-carboxylic acid: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
4-(Methoxycarbonyl)-5-phenylpyrrole-3-carboxylic acid: Similar structure but with a nitrogen atom replacing the oxygen in the furan ring.
Uniqueness
4-(Methoxycarbonyl)-5-phenylfuran-3-carboxylic acid is unique due to its specific arrangement of functional groups and the presence of the furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its role as a versatile building block in organic synthesis further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C13H10O5 |
---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
4-methoxycarbonyl-5-phenylfuran-3-carboxylic acid |
InChI |
InChI=1S/C13H10O5/c1-17-13(16)10-9(12(14)15)7-18-11(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) |
InChI Key |
UBZPGKRHQHZMHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.